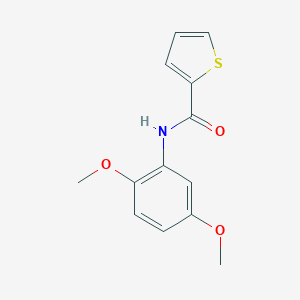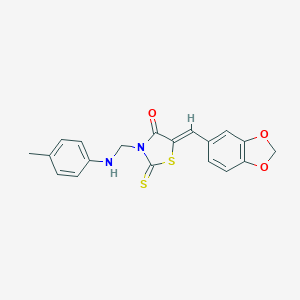![molecular formula C25H16F3N5O5 B404707 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404707.png)
5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and various functional groups such as nitro, furyl, and phenoxy groups
Métodos De Preparación
The synthesis of 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step may involve radical trifluoromethylation reactions, which are known for their efficiency in introducing trifluoromethyl groups into organic molecules.
Functionalization with furyl, nitro, and phenoxy groups: These steps involve various substitution reactions, where the appropriate reagents and conditions are used to introduce these functional groups onto the core structure.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenoxy and furyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structure and functional groups, which may impart biological activity.
Materials Science: The compound’s structural features make it a potential building block for advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Mecanismo De Acción
The mechanism of action of 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the binding affinity of compounds to their targets due to its electron-withdrawing properties. The nitro and phenoxy groups may also contribute to the compound’s activity by participating in hydrogen bonding or other interactions with the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share some structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example, compounds with different substituents at the 5-position or variations in the trifluoromethyl group may exhibit different reactivity or biological activity.
Propiedades
Fórmula molecular |
C25H16F3N5O5 |
|---|---|
Peso molecular |
523.4g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H16F3N5O5/c1-14-4-2-5-17(8-14)38-18-10-15(9-16(11-18)33(35)36)29-24(34)20-13-23-30-19(21-6-3-7-37-21)12-22(25(26,27)28)32(23)31-20/h2-13H,1H3,(H,29,34) |
Clave InChI |
YOJBVLVXWATCHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F |
SMILES canónico |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


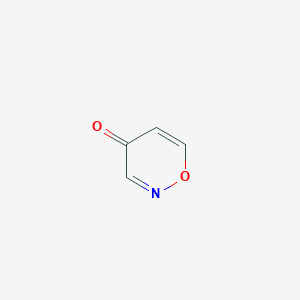
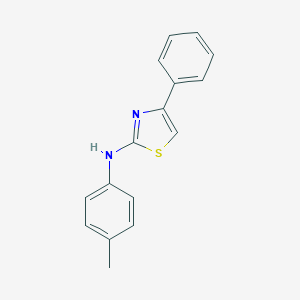
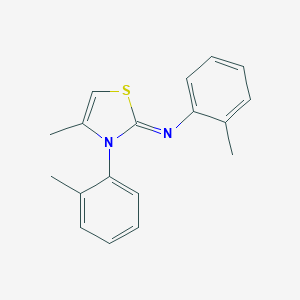
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B404635.png)
![6-(Bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B404636.png)
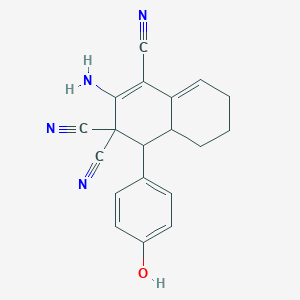
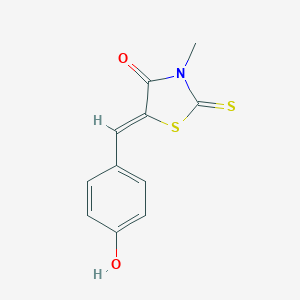
![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)

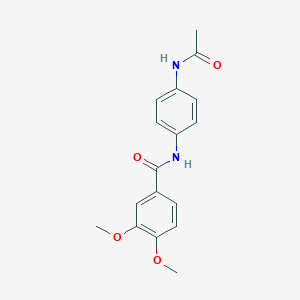
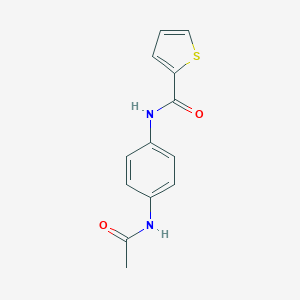
![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)
